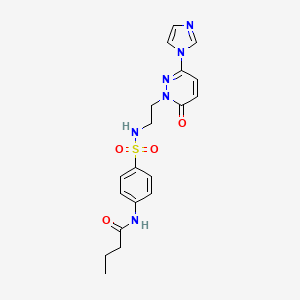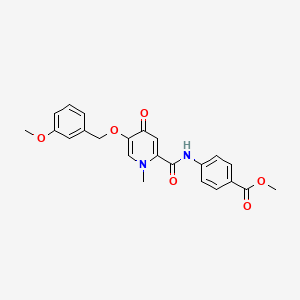
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide, also known as DAS181, is a novel antiviral drug that has gained significant attention in recent years due to its potential therapeutic applications. DAS181 has been shown to have broad-spectrum antiviral activity against a range of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV).
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide has been extensively studied for its antiviral activity against various respiratory viruses. In vitro studies have shown that N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide inhibits viral attachment and entry into host cells by cleaving sialic acid receptors on the cell surface. In vivo studies using animal models have demonstrated the efficacy of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide in reducing viral replication and improving survival rates in infected animals.
Wirkmechanismus
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide is an enzymatic drug that cleaves sialic acid receptors on the cell surface, which are essential for viral attachment and entry into host cells. The cleavage of sialic acid receptors by N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide prevents viral entry and replication, thereby reducing the viral load in infected individuals.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide has been shown to have minimal toxicity and side effects in animal models and human clinical trials. However, further studies are needed to fully understand the biochemical and physiological effects of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide has several advantages for lab experiments, including its broad-spectrum antiviral activity, high purity, and availability in large quantities. However, limitations include the need for specialized equipment and expertise to handle enzymatic drugs and the potential for off-target effects on host cells.
Zukünftige Richtungen
For N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide research include the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide in humans, as well as its potential applications in the treatment of other viral diseases.
Synthesemethoden
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide involves the reaction of 3,4-difluorobenzene thiol with 2-bromo-3-methylbutyronitrile, followed by the reaction of the resulting intermediate with N-acetylcysteine. The final product is obtained by deacetylation of the N-acetylcysteine derivative. The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-difluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2OS/c1-9(2)14(3,8-17)18-13(19)7-20-10-4-5-11(15)12(16)6-10/h4-6,9H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDDAGCXOLMJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1,2-dimethylpropyl)-2-[(3,4-difluorophenyl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)
![3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534607.png)
![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2534608.png)
![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)


![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)
![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2534620.png)
![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2534621.png)

![6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)


